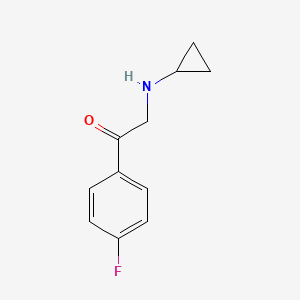
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
“2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone” is a compound that contains several functional groups. The “cyclopropylamino” part refers to an amine group (-NH2) attached to a cyclopropyl group, which is a three-membered carbon ring. The “4-fluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with a fluorine atom attached to the 4th carbon in the ring. The “ethanone” part refers to a two-carbon chain with a carbonyl group (=O) at the end.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the starting materials available and the specific reactions used. Typically, reactions involving the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C=O) bonds might be involved.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group might participate in acid-base reactions, the carbonyl group in nucleophilic addition reactions, and the carbon-fluorine bond might undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting and boiling points, solubility in different solvents, stability under various conditions, and reactivity with different chemicals.Scientific Research Applications
Metabolite Interactions and Biotransformation
One major application of 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone is in the context of its metabolite interactions, particularly related to prasugrel, an antiplatelet agent. The biotransformation of prasugrel involves the formation of this compound, which subsequently undergoes cytochrome P450-mediated metabolism. The study by Rehmel et al. (2006) emphasizes the role of this compound in the formation of active metabolites responsible for platelet aggregation inhibition (Rehmel et al., 2006).
Photochemistry and Crystal Structures
The compound also finds significance in the study of photochemistry and crystal structures. A study by Fu et al. (1998) on the photochemistry of α-adamantylacetophenones, which include 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, a closely related compound, highlights the stable conformations and photostability in solid states, offering insights into molecular behavior under light exposure (Fu et al., 1998).
Synthesis of Pharmaceuticals
This chemical also plays a role in the synthesis of pharmaceutical compounds. For instance, its derivative, (S)-(-)-1-(4-fluorophenyl)ethanol, is an intermediate in synthesizing CCR5 chemokine receptor antagonists, potentially protective against HIV infection, as explored in a study published in ChemChemTech (2022) (ChemChemTech, 2022).
Antimicrobial Activity
Another application lies in its potential for antimicrobial activity. A study by Ponnuchamy et al. (2014) synthesized novel hybrid arylidene thiazolidine-2,4-diones using this compound and evaluated them for antimycobacterial activity, demonstrating moderate to good efficacy (Ponnuchamy et al., 2014).
Antioxidant Properties
In the realm of antioxidant research, a series of derivatives synthesized from this compound showed promising antioxidant activity, as investigated by Ghanbari Pirbasti et al. (2016) in the Journal of Sulfur Chemistry (Ghanbari Pirbasti et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, it might be harmful if swallowed, inhaled, or comes into contact with skin. It might also pose hazards if it reacts with certain other chemicals.
Future Directions
Future research on this compound could involve studying its properties in more detail, developing new methods for its synthesis, exploring its potential uses, and assessing its safety and environmental impact.
Please note that this is a general analysis and the actual properties and behaviors of “2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone” might differ. For a comprehensive analysis, more specific information and experimental data would be needed.
properties
IUPAC Name |
2-(cyclopropylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-1-8(2-4-9)11(14)7-13-10-5-6-10/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHYYHQPSZWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



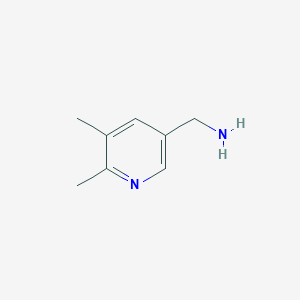
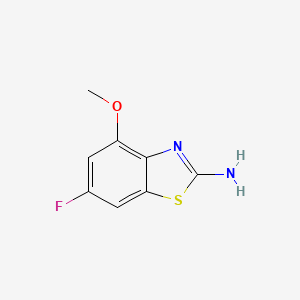
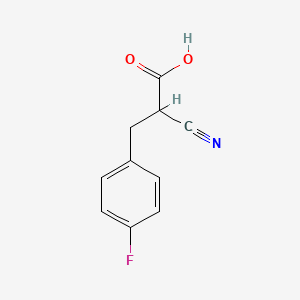
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
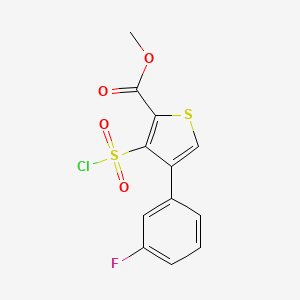
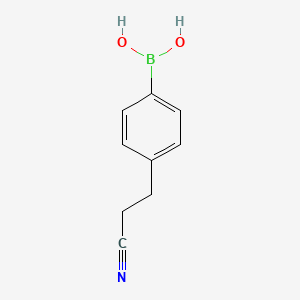
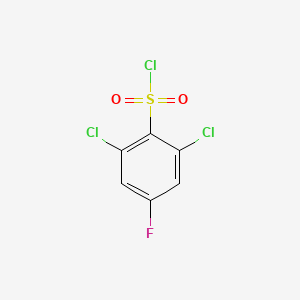
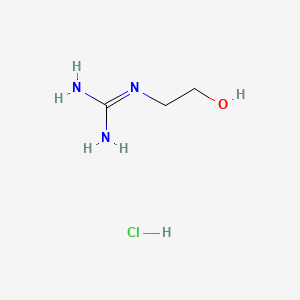
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
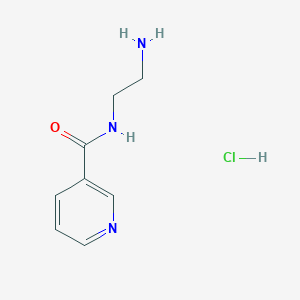
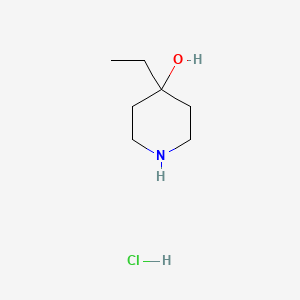
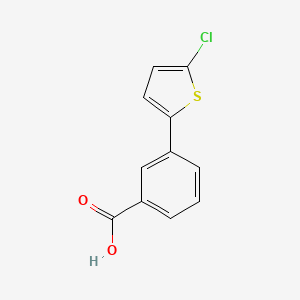
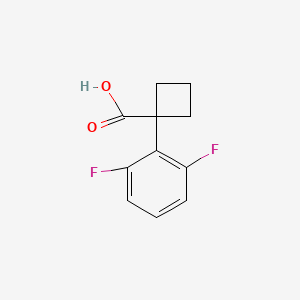
![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)